9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
Overview
Description
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is a chemical compound that serves as a monomer for the synthesis of various polymers, particularly polyimides and polyamides. These polymers are known for their excellent thermal stability, organosolubility, and optical transparency, making them suitable for high-performance applications.
Synthesis Analysis
The synthesis of related fluorene-based monomers typically involves a multi-step process starting with the condensation of fluorenone with phenol derivatives to form a spiro framework, followed by nucleophilic substitution reactions to introduce amino groups. For instance, the synthesis of a similar monomer, 2',7'-bis(4-aminophenoxy)-spiro(fluorene-9,9'-xanthene), is achieved through acid-catalyzed condensation of 9-fluorenone with resorcinol, followed by a nucleophilic substitution with 1-fluoro-4-nitro-benzene and subsequent catalytic reduction . Another related monomer, 9,9-bis(4-hydroxyphenyl)fluorene, can be synthesized using heteropoly acid catalysis, which is environmentally friendly , or using sulfuric acid as a catalyst .
Molecular Structure Analysis
The molecular structure of fluorene-based monomers is characterized by a spiro-linked central fluorene unit with phenolic or amino substituents at the 9,9' positions. This structure imparts rigidity and planarity, which are beneficial for the thermal and mechanical properties of the resulting polymers. The presence of electron-donating amino groups and electron-withdrawing trifluoromethyl groups can further influence the electronic properties of the monomers and the derived polymers .
Chemical Reactions Analysis
Fluorene-based monomers like 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can react with various dicarboxylic acids and tetracarboxylic dianhydrides to form polyamides and polyimides, respectively. These reactions typically involve polycondensation or ring-opening poly-addition followed by imidization . The reactivity of the monomers is influenced by the presence of functional groups that can participate in these polymerization reactions.
Physical and Chemical Properties Analysis
The polymers derived from fluorene-based monomers exhibit a range of desirable physical and chemical properties. They are generally soluble in organic solvents, which facilitates the processing of the polymers into films and coatings . These materials also display high optical transparency with UV-vis absorption cutoff wavelengths indicating potential for optoelectronic applications . The thermal properties are notable, with high decomposition temperatures and glass transition temperatures, indicating suitability for high-temperature applications . The polymers also have low moisture absorption and low dielectric constants, which are advantageous for electronic and aerospace applications .
Scientific Research Applications
Fluorene Compounds in Polymer Applications
Fluorene compounds, including 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, have shown significant potential in polymer applications. For instance, bisphenol fluorene variants are used in epoxy and polycarbonate resins to enhance thermal stability. The specific structure of 9,9-bis(3-amino-4-hydroxyphenyl)fluorene makes it an important monomer in the field, particularly in the development of photosensitive materials and OLED (Organic Light Emitting Diodes) applications (Wang Ji-ping, 2011).
High-Purity Synthesis for Advanced Applications
The synthesis of high-purity 9,9-bis(4-hydroxyphenyl)fluorene has been achieved, indicating the feasibility of obtaining pure compounds for advanced scientific applications. This synthesis process could pave the way for more refined uses of 9,9-bis(3-amino-4-hydroxyphenyl)fluorene in various fields, including high-performance materials and adhesives (W. Liu et al., 2008).
Gas Transport Properties in Copolyimide Membranes
The diamine monomer 9,9-bis(3-amino-4-hydroxyphenyl)fluorene has been utilized in the creation of copolyimide membranes. These membranes exhibit high gas permeability and are suitable for applications in gas separation processes. The introduction of cardo moieties in these membranes is particularly beneficial for enhancing gas transport properties (Yunhua Lu et al., 2017).
Aromatic Polyamides and Polyimides
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene has also been used as a monomer in the synthesis of various aromatic polyamides and polyimides. These polymers are notable for their solubility in polar solvents and their high thermal stability, making them suitable for applications requiring durable and stable materials (Chin‐Ping Yang et al., 1993).
Safety And Hazards
The safety data sheet for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed .
Future Directions
The future directions of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene research could involve further exploration of its synthesis, characterization, and potential applications. The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids, which could be an area of future exploration .
properties
IUPAC Name |
2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGOBIIKXFNGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622824 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |
CAS RN |
20638-07-7 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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